
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is an organic sulfur compound with the molecular formula C8H22Cl2N2S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound appears as a white to almost white powder or crystalline solid and is known for its solubility in water, forming a nearly transparent solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride typically involves the reaction of 2-dimethylaminoethanethiol with an oxidizing agent to form the disulfide bond. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)2NCH2CH2SH+Oxidizing Agent→(CH3)2NCH2CH2S-SCH2CH2N(CH3)2
The resulting disulfide compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the disulfide bond is further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced back to the corresponding thiol, 2-dimethylaminoethanethiol, using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: It can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-dimethylaminoethanethiol.
Substitution: Various substituted disulfides depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a sulfur source.
Biology: Employed in the study of redox biology and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Mecanismo De Acción
The mechanism of action of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride involves the formation and cleavage of disulfide bonds. In biological systems, it can act as a redox-active compound, participating in thiol-disulfide exchange reactions. These reactions are crucial in maintaining the redox balance within cells and can influence various cellular processes, including protein folding and signal transduction .
Comparación Con Compuestos Similares
Cystamine Dihydrochloride: Similar in structure but lacks the dimethylamino groups.
Bis(2-aminoethyl) Disulfide Dihydrochloride: Contains amino groups instead of dimethylamino groups.
Bis(2-mercaptoethyl) Disulfide: Lacks the amino groups and is used primarily as a reducing agent.
Uniqueness: Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is unique due to the presence of dimethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring specific redox properties and solubility characteristics .
Propiedades
Número CAS |
17339-60-5 |
|---|---|
Fórmula molecular |
C8H21ClN2S2 |
Peso molecular |
244.9 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C8H20N2S2.ClH/c1-9(2)5-7-11-12-8-6-10(3)4;/h5-8H2,1-4H3;1H |
Clave InChI |
ZKRMYUINGCACQZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCSSCCN(C)C.Cl.Cl |
SMILES canónico |
CN(C)CCSSCCN(C)C.Cl |
Key on ui other cas no. |
17339-60-5 |
Pictogramas |
Irritant; Environmental Hazard |
Números CAS relacionados |
1072-11-3 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



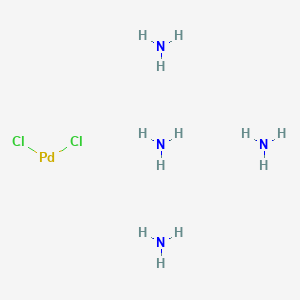
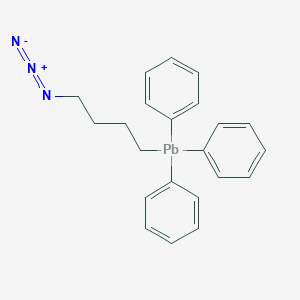

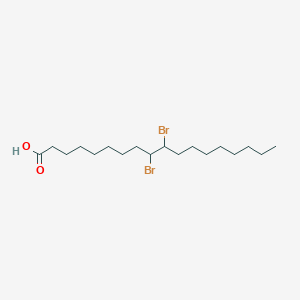



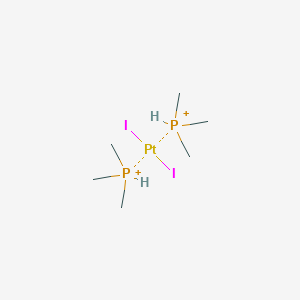

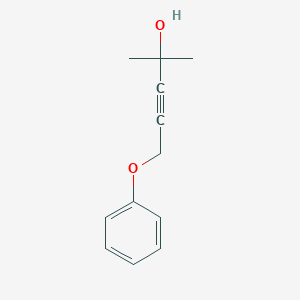

![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)

